

# head-to-head comparison of PHM-27 and PHI-27 in functional assays

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## Compound of Interest

Compound Name: PHM-27 (human)

Cat. No.: B2554290

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## A Head-to-Head Functional Comparison of PHM-27 and PHI-27

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Peptide Histidine Methionine (PHM-27) and Peptide Histidine Isoleucine (PHI-27) are two closely related peptide hormones that play significant roles in various physiological processes. PHM-27 is the human counterpart to the porcine-derived PHI-27, differing by only two amino acids.<sup>[1]</sup> Both are co-synthesized with Vasoactive Intestinal Peptide (VIP) from the same precursor protein.<sup>[1][2]</sup> Despite their structural similarities, their functional activities, particularly in receptor engagement and signaling, warrant a detailed comparison. This guide provides a head-to-head analysis of their performance in key functional assays, supported by experimental data and detailed methodologies.

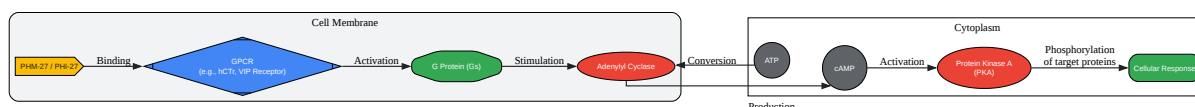
## Data Presentation: A Comparative Overview

Direct comparative studies of PHM-27 and PHI-27 on the same receptor under identical conditions are limited in the available scientific literature. However, by examining their activities on their respective primary receptor targets, a functional comparison can be drawn. PHM-27 has been characterized as a potent agonist of the human calcitonin receptor, whereas PHI-27 is known to interact with VIP receptors.<sup>[3][4]</sup>

Functional Parameter	PHM-27	PHI-27	Reference
Primary Receptor Target	Human Calcitonin Receptor (hCTR)	Vasoactive Intestinal Peptide (VIP) Receptors	[3][4]
Receptor Binding Affinity	Potent, able to inhibit 125I-calcitonin binding	Lower affinity than VIP for VIP receptors	[3][4]
Adenylyl Cyclase Activation	Potent agonist with an EC50 of 11 nM on hCTR	Stimulates adenylyl cyclase via VIP receptors	[3][4]

## Signaling Pathways and Experimental Workflows

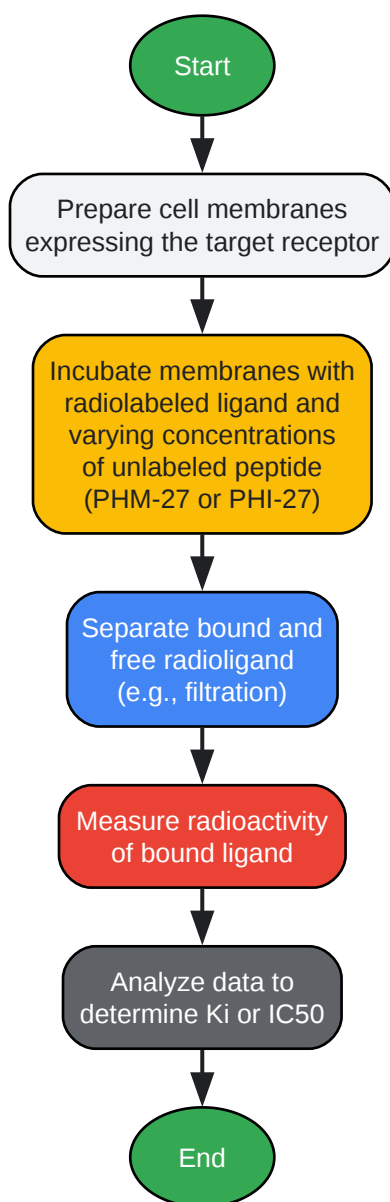
The primary signaling mechanism for both PHM-27 and PHI-27 involves the activation of G-protein coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4]



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**Caption:** G-protein coupled receptor signaling pathway for PHM-27 and PHI-27. (Within 100 characters)

The following diagram illustrates a typical workflow for a competitive receptor binding assay used to determine the binding affinity of these peptides.



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## References

- 1. PHI preferentially binds to VIP receptors in normal rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins [mdpi.com]
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